(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a heterocyclic building block, primarily utilized in research and development within the fields of chemistry and pharmaceuticals. This compound features a tetrahydropyran ring, which is a six-membered oxygen-containing ring, and a hydrazine functional group, making it versatile for various synthetic applications .
The synthesis of (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with hydrazine. A common method includes using tetrahydropyran-3-one as a starting material, which undergoes reductive amination with hydrazine to yield the desired product. This process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature and solvent choice.
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride participates in various chemical reactions, including:
Common reagents used in these reactions include:
The products formed depend on specific conditions and reagents used during these reactions.
While specific biochemical pathways affected by (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride are not extensively documented, compounds containing tetrahydropyran rings or hydrazine groups are often involved in diverse biochemical reactions. These compounds may act as enzyme inhibitors or modulators in various biological systems.
The precise mechanism through which this compound exerts its effects remains an area for further research, particularly concerning its potential therapeutic applications .
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride is typically presented as a white to off-white crystalline solid. It is soluble in water due to the presence of chloride ions, which enhance its solubility.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes participation in nucleophilic substitution reactions due to the presence of the hydrazine group, making it useful in organic synthesis .
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride has several scientific applications:
This compound's unique structural features and reactivity make it valuable across multiple scientific disciplines, highlighting its importance in current research initiatives.
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride represents a specialized class of heterocyclic hybrids where a saturated pyran ring is functionalized with a hydrazine group. Its systematic IUPAC name directly reflects this molecular architecture: a tetrahydropyran ring substituted at the 3-position with a hydrazine moiety, in dihydrochloride salt form. The molecular formula is C₅H₁₄Cl₂N₂O (MW: 189.08 g/mol), with the hydrochloride salts enhancing its stability and water solubility [2] [5]. The SMILES notation (NNC1COCCC1.Cl.Cl) precisely encodes the connectivity: the hydrazine group (-NN-) attached to C3 of the tetrahydropyran ring (O-C1-C-C-C), with two hydrochloride counterions [5].
Table 1: Nomenclature and Identifiers of (Tetrahydro-2H-pyran-3-yl)hydrazine Dihydrochloride
Nomenclature Type | Identifier | Source |
---|---|---|
Systematic IUPAC Name | (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride | [5] |
CAS Registry Number | 1448338-79-1 | [2] [5] |
Molecular Formula | C₅H₁₄Cl₂N₂O | [2] [5] |
SMILES Notation | NNC1COCCC1.Cl.Cl | [5] |
Alternative Names | Oxan-3-ylhydrazine dihydrochloride; THP-hydrazine di-HCl | [6] |
Structurally, the tetrahydropyran ring adopts a chair conformation, positioning the hydrazine group equatorially or axially depending on steric and electronic factors. This orientation influences molecular interactions with biological targets. The hydrazine moiety (-NH-NH₂) acts as a strong nucleophile and metal-chelating group, while the tetrahydropyran oxygen provides a hydrogen-bond acceptor site. Together, these features enable dual-binding interactions critical for enzyme inhibition [6]. The hydrochloride salt form (dihydrochloride) improves crystallinity and aqueous solubility—key for in vitro biological testing—compared to the free base form (C₅H₁₂N₂O, MW: 116.16 g/mol) . This structural duality makes it a versatile synthon for generating pharmacologically active derivatives.
The emergence of (tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride as a building block coincides with medicinal chemistry's growing focus on saturated heterocycles to improve drug-like properties. Its development can be traced through key milestones:
Early Exploration (2010s): The compound gained prominence as a scaffold in kinase inhibitor programs, where the pyran ring served as a bioisostere for piperidine or tetrahydrofuran rings. Its CAS registry (1448338-79-1) dates to this period, coinciding with synthetic accessibility via reductive amination of pyran-3-carbaldehydes followed by HCl salt formation [2] [5]. Vendor listings (e.g., BLD Pharm, Ambeed) around 2014–2015 signaled its commercial availability for high-throughput screening libraries [3] [5].
Synthetic Optimization: Initial routes yielded low-molecular-weight byproducts due to hydrazine’s reactivity. Improved protocols using hydrazine hydrate in ethanol under reflux achieved higher purity (>98%), confirmed via HPLC and chloride titration [5]. Cold-chain transportation requirements noted in supplier specifications (e.g., "Cold-chain transportation") highlighted stability concerns of the free hydrazine, necessitating dihydrochloride salt formation for practical handling and storage [5].
Diversification into Lead Compounds: By 2020, derivatives appeared in patent applications as intermediates for triazolopyrazines and hydrazone-based inhibitors. For example, hydrazine-pyran hybrids were condensed with carbonyls to form hydrazones that inhibited DPP-IV (dipeptidyl peptidase-4) for diabetes management—mirroring sitagliptin’s approach but with enhanced conformational rigidity from the pyran ring [7]. The scaffold’s vectorial flexibility allowed attachment of fluorinated aryl groups or heterobiaryls, expanding SAR (Structure-Activity Relationship) databases [3] [7].
Table 2: Historical Evolution of Pyran-Hydrazine Derivatives in Drug Discovery
Period | Development Focus | Key Advances |
---|---|---|
2010–2015 | Synthetic Access & Stability | • CAS registration (1448338-79-1) [5]• Salt formation (dihydrochloride) for enhanced stability [2] [5]• Commercial availability via specialty vendors [3] |
2015–2020 | Method Optimization | • Improved purity (>98%) via controlled hydrazination [5]• Cold-chain logistics for distribution [5]• Diversification into hydrazone libraries [7] |
2020–Present | Target Applications | • Triazolopyrazine hybrids for kinase inhibition [7]• DPP-IV inhibitors for diabetes [7]• Antibacterial hydrazone conjugates [6] |
The hydrazine group (-NH-NH₂) in (tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride enables precise targeting of enzyme active sites through three key mechanisms: nucleophilic attack, hydrogen bonding, and coordination bond formation.
Nucleophilic Reactivity: The terminal nitrogen of hydrazine acts as a potent nucleophile, forming covalent adducts with electrophilic carbonyl groups in enzyme active sites. For instance, it reacts irreversibly with pyridoxal phosphate (PLP)-dependent enzymes to generate stable hydrazones, thereby inhibiting transaminases and decarboxylases critical for amino acid metabolism in pathogens and cancer cells [8]. This mechanism parallels the action of established hydrazine drugs like isoniazid, which inhibits mycobacterial InhA.
Binding Interactions: Hydrazine’s -NH-NH₂ moiety donates two hydrogen bonds to enzyme backbone carbonyls or side-chain acceptors (e.g., glutamate, aspartate). When integrated with the tetrahydropyran ring, it creates a dual-binding pharmacophore: the ring oxygen accepts hydrogen bonds from active-site donors (e.g., serine OH, lysine NH₃⁺), while the hydrazine donates bonds. This complementarity is exploited in protease inhibitors where the scaffold occupies S1/S2 pockets, as demonstrated in docking studies with DPP-IV and cathepsin K [6] [7].
Metal Chelation: Hydrazine coordinates transition metals (e.g., Zn²⁺, Fe²⁺) in metalloenzyme active sites. In matrix metalloproteinases (MMPs), the -NH-NH₂ group displaces water from the catalytic zinc ion, forming a stable complex that disrupts proteolytic activity. This chelation is enhanced by the scaffold’s conformational rigidity, which pre-organizes the hydrazine for optimal metal coordination [6] [8].
Table 3: Enzyme Targeting Mechanisms Enabled by Hydrazine-Pyran Hybrids
Target Enzyme Class | Key Interactions | Biological Consequence |
---|---|---|
PLP-Dependent Transaminases | Hydrazone formation with PLP cofactor | Inhibition of amino acid biosynthesis |
Metalloproteases (e.g., MMPs, ACE) | Zn²⁺ chelation via hydrazine nitrogen | Disruption of catalytic activity |
Serine Proteases (e.g., DPP-IV) | H-bond donation to catalytic triad (Ser, His, Asp) | Substrate access blockade |
Kinases (e.g., MAPK, CDK) | Salt bridge formation with ATP-binding site residues | ATP-competitive inhibition |
The tetrahydropyran ring’s contribution is twofold: it provides a stable, metabolically resistant framework that positions the hydrazine vector toward deep active-site pockets, while its oxygen atom modulates compound polarity to enhance cell membrane permeability. Together, these features make (tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride a strategic intermediate for developing covalent and non-covalent enzyme inhibitors [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: